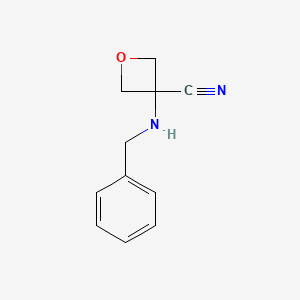

3-(Benzylamino)oxetane-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(benzylamino)oxetane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-7-11(8-14-9-11)13-6-10-4-2-1-3-5-10/h1-5,13H,6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAZJRCFQHYLNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C#N)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567102 | |

| Record name | 3-(Benzylamino)oxetane-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138650-20-1 | |

| Record name | 3-(Benzylamino)oxetane-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Benzylamino)oxetane-3-carbonitrile chemical properties

An In-Depth Technical Guide to 3-(Benzylamino)oxetane-3-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic building block of increasing importance in medicinal chemistry. We delve into its core physicochemical properties, spectroscopic profile, and inherent stability, which is conferred by its 3,3-disubstituted oxetane structure. This guide outlines plausible synthetic routes and explores the molecule's reactivity, highlighting its potential for diverse chemical derivatization. Furthermore, we discuss its strategic application in drug discovery programs, where the oxetane motif is leveraged to modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as solubility, metabolic stability, and basicity. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to harness the unique attributes of this versatile scaffold.

Introduction: The Ascendance of the Oxetane Scaffold

In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized property profiles is relentless. Small, strained heterocycles have emerged as powerful tools, and among them, the oxetane ring has garnered significant interest.[1][2] Unlike its more flexible counterpart, tetrahydrofuran, the four-membered oxetane ring possesses considerable ring strain (approx. 25.5 kcal/mol), which imparts a unique, rigid, and three-dimensional geometry.[3]

This distinct conformation, coupled with the polarity of the ether oxygen, makes the oxetane motif an attractive surrogate for commonly used groups like gem-dimethyl and carbonyls.[3][4] Its incorporation into lead compounds has been shown to confer a range of benefits:

-

Improved Aqueous Solubility: The polarity of the oxetane ring can enhance solubility, a critical factor for oral bioavailability.[1]

-

Metabolic Stability: The oxetane core can block sites of metabolic oxidation, and its substitution for a metabolically labile group (like a carbonyl) can improve a compound's half-life.[3][5]

-

pKa Modulation: The strong inductive electron-withdrawing effect of the oxetane oxygen can significantly lower the basicity (pKa) of adjacent amine groups, which is crucial for optimizing cell permeability and reducing off-target effects.[1]

-

Vectorial Exit from Lipophilic Pockets: The small, polar nature of the oxetane can provide an exit vector from a greasy binding pocket towards the solvent-exposed face of a protein target, improving both affinity and physicochemical properties.

Within this class, This compound (CAS 138650-20-1) represents a particularly valuable building block. It features the stabilizing 3,3-disubstitution pattern, a secondary amine for synthetic elaboration, and a nitrile group that serves as a versatile chemical handle for further transformations.

Core Physicochemical & Structural Properties

The fundamental properties of this compound are summarized below. A key structural feature is its 3,3-disubstitution, a pattern known to significantly enhance the stability of the oxetane ring against undesired ring-opening reactions, particularly under acidic conditions.[1][6] This enhanced stability is attributed to steric hindrance, which blocks the trajectory of external nucleophiles that would otherwise attack the C-O σ* antibonding orbital.[1]

| Property | Value | Source(s) |

| CAS Number | 138650-20-1 | [7][8] |

| Molecular Formula | C₁₁H₁₂N₂O | [7] |

| Molecular Weight | 188.23 g/mol | [7] |

| Physical Form | White to Yellow Solid | |

| Purity | ≥95% (Typical) | |

| Storage Conditions | 2-8°C, Sealed in dry, Keep in dark place | [9] |

| Synonyms | 3-(benzylamino)-3-oxetanecarbonitrile |

Spectroscopic and Analytical Profile

While specific, published spectra for this compound are not widely available, its structure allows for the confident prediction of its key spectroscopic features. This predicted data serves as a benchmark for characterization.

| Technique | Predicted Features |

| ¹H NMR | δ 7.2-7.4 ppm (m, 5H): Phenyl protons of the benzyl group. δ ~4.8 ppm (t, 2H, J≈6-7 Hz): Oxetane CH₂ protons adjacent to the oxygen. δ ~4.6 ppm (t, 2H, J≈6-7 Hz): Oxetane CH₂ protons adjacent to the quaternary carbon. δ ~3.9 ppm (s, 2H): Benzylic CH₂ protons. δ ~2.5-3.5 ppm (br s, 1H): N-H proton (exchangeable with D₂O). |

| ¹³C NMR | δ ~138 ppm: Quaternary aromatic carbon (C-ipso). δ ~128-129 ppm: Aromatic CH carbons. δ ~118 ppm: Nitrile carbon (-C≡N). δ ~75 ppm: Oxetane carbons (-CH₂-O-). δ ~50 ppm: Benzylic carbon (-CH₂-Ph). δ ~45 ppm: Quaternary oxetane carbon (C-3). |

| FT-IR (cm⁻¹) | ~3350 cm⁻¹: N-H stretch. ~3030 cm⁻¹: Aromatic C-H stretch. ~2950 cm⁻¹: Aliphatic C-H stretch. ~2240 cm⁻¹: Nitrile (C≡N) stretch (sharp, medium intensity). ~1100 cm⁻¹: C-O-C ether stretch (strong). |

| Mass Spec (ESI+) | m/z 189.10: Predicted [M+H]⁺. |

Synthesis and Reactivity

Plausible Synthetic Routes

The synthesis of this compound can be logically approached through the formation of the C3-N bond. A plausible retrosynthesis disconnects the molecule at this bond, pointing to benzylamine and a suitable 3-cyano-oxetane electrophile or, more practically, a reaction involving oxetane-3-one.

Caption: Retrosynthetic analysis of the target molecule.

A common and efficient method for this type of transformation is a one-pot Strecker-type reaction. This approach leverages the reactivity of the ketone in oxetane-3-one.

Experimental Protocol: Synthesis via Strecker Reaction

This protocol is a representative methodology based on established chemical principles. As a Senior Application Scientist, I stress that it must be optimized and validated for scale and purity requirements.

-

Reaction Setup: To a solution of oxetane-3-one (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C, add benzylamine (1.05 eq). Stir the mixture for 30 minutes to allow for the formation of the intermediate imine/enamine equilibrium.

-

Cyanation: To the stirring solution, add trimethylsilyl cyanide (TMSCN, 1.1 eq) dropwise. Causality Note: TMSCN is a less hazardous cyanide source than KCN or NaCN and the reaction can often be performed under milder, neutral conditions. The in-situ generated HCN is trapped by the imine.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Derivatization Potential

This molecule is a scaffold ripe for diversification, with three primary points for chemical modification: the nitrile, the secondary amine, and the oxetane ring itself (though the latter is quite stable).

Caption: Key derivatization pathways from the core scaffold.

-

Nitrile Group: The nitrile is a versatile functional group. It can be readily reduced to a primary aminomethyl group using reagents like LiAlH₄ or catalytic hydrogenation. Alternatively, it can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide, opening pathways to a vast array of new analogues.[6]

-

Secondary Amine: The benzylamino group can be N-acylated, N-sulfonylated, or undergo further N-alkylation (e.g., via reductive amination) to generate a library of tertiary amines. The benzyl group itself can often be removed via hydrogenolysis if the parent secondary amine is desired.

Application in Drug Discovery & Medicinal Chemistry

The true value of this compound lies in its role as a strategic building block to solve common challenges in drug development.

Workflow: Incorporating the Building Block into a Lead Molecule

A medicinal chemist would typically use this scaffold to replace a less desirable moiety in a lead compound or to explore new chemical space. The following workflow illustrates its application.

Caption: Workflow for scaffold hopping using the title compound.

In this example, a fragment of a lead compound is replaced. The building block is first functionalized (e.g., nitrile hydrolysis to the acid[10]) and then coupled to the rest of the lead scaffold. This strategy aims to directly address issues like high lipophilicity or metabolic instability by introducing the polar, stable oxetane core.[5]

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. This compound is classified as a hazardous substance.

| Hazard Information | Details | Source(s) |

| Signal Word | Danger | [11] |

| Pictogram | GHS06 (Skull and Crossbones) | |

| Hazard Statements | H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | [11] |

Protocol: Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle this compound only in a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard laboratory coat is required.

-

-

Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area.[11] Wash hands thoroughly after handling.

-

First Aid (IF SWALLOWED): Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.[11][12]

-

Storage: Store in a well-sealed container in a designated, locked cabinet appropriate for toxic substances, at the recommended temperature of 2-8°C.[12]

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations for hazardous chemical waste.[12][13]

Conclusion

This compound is more than just another chemical reagent; it is a sophisticated building block designed to meet the demands of modern medicinal chemistry. Its 3,3-disubstituted oxetane core provides a unique combination of polarity, three-dimensionality, and enhanced stability. The presence of both an amine and a nitrile handle offers synthetic chemists a dual-functionalized scaffold for rapid library generation and lead optimization. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this molecule to create next-generation therapeutics with superior drug-like properties.

References

-

(2,3-Dimethoxyphenyl)-4-piperidinylmethanone Trifluoroacetate Salt... (URL: [Link])

-

(2,3-Dimethoxyphenyl)-4-piperidinylmethanone Trifluoroacetate Salt... (URL: [Link])

-

Methanone, (2,3-dimethoxyphenyl)-4-piperidinyl-, trifluoroacetate... (URL: [Link])

-

(2,3-Dimethoxyphenyl)-4-piperidinylmethanone Trifluoroacetate Salt_Shanghai Huicheng Biological Reagents... (URL: [Link])

-

Oxetane-3-carbonitrile - MySkinRecipes. (URL: [Link])

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv. (URL: [Link])

-

Oxetanes in Drug Discovery Campaigns - PMC - NIH. (URL: [Link])

-

Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. (URL: [Link])

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks - ChemRxiv. (URL: [Link])

-

Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. (URL: [Link])

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

Applications of oxetanes in drug discovery and medicinal chemistry - PubMed - NIH. (URL: [Link])

-

SAFETY DATA SHEET - Hisco. (URL: [Link])

-

Applications of oxetanes in drug discovery and medicinal chemistry - ResearchGate. (URL: [Link])

-

Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole - MDPI. (URL: [Link])

-

Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one - ResearchGate. (URL: [Link])

-

Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - RSC Publishing. (URL: [Link])

-

3-(benzylamino)oxetane-3-carboxylic acid, min 97%, 500 mg - CP Lab Safety. (URL: [Link])

-

Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals - ChemRxiv. (URL: [Link])

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemscene.com [chemscene.com]

- 8. 138650-20-1|this compound|BLD Pharm [bldpharm.com]

- 9. 1021393-00-9|3-(Dibenzylamino)oxetane-3-carbonitrile|BLD Pharm [bldpharm.com]

- 10. calpaclab.com [calpaclab.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. media.hiscoinc.com [media.hiscoinc.com]

Introduction: The Strategic Value of the Oxetane Moiety in Drug Discovery

An In-depth Technical Guide to the Synthesis of 3-(Benzylamino)oxetane-3-carbonitrile

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained heterocyclic systems has emerged as a powerful tool for modulating the physicochemical properties of drug candidates. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention.[1] Its unique structural and electronic properties allow it to serve as a polar and metabolically stable bioisosteric replacement for frequently used functionalities like gem-dimethyl and carbonyl groups.[2][3] The introduction of an oxetane motif can profoundly influence key drug-like properties, including aqueous solubility, metabolic stability, lipophilicity, and the basicity of proximal amines, thereby offering a sophisticated method for lead optimization.[3]

This guide focuses on the synthesis of a specific, high-value building block: This compound . This molecule incorporates three critical functionalities: the strained oxetane ring, a nucleophilic secondary amine, and a versatile carbonitrile group, which can be further elaborated into amides, carboxylic acids, or tetrazoles.[4] Its structure makes it an invaluable intermediate for constructing complex molecular architectures in drug development programs.

The primary synthetic pathway detailed herein is a highly efficient, one-pot, three-component reaction analogous to the classical Strecker synthesis. This approach leverages the inherent reactivity of oxetan-3-one to construct the target molecule with excellent atom economy and operational simplicity. This document provides a comprehensive overview of the retrosynthetic logic, reaction mechanism, detailed experimental protocols, and critical safety considerations for researchers and drug development professionals.

Retrosynthetic Analysis and Core Synthetic Strategy

The most logical and direct approach to this compound is a convergent strategy that constructs the two C-C and C-N bonds at the C3 position in a single synthetic operation. Disconnecting these bonds reveals the three readily available starting materials: oxetan-3-one, benzylamine, and a cyanide source.

Sources

3-(Benzylamino)oxetane-3-carbonitrile spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Benzylamino)oxetane-3-carbonitrile

Introduction

This compound is a polysubstituted small molecule featuring a strained four-membered oxetane ring. The oxetane motif has garnered significant attention in medicinal chemistry as a versatile bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[1] Its incorporation can favorably modulate key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity.[1][2] This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering a foundational dataset for researchers in synthetic and medicinal chemistry. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification.

This document is structured to provide not just the data, but also the underlying scientific rationale for the observed spectral features and the experimental choices made during data acquisition.

Molecular Structure and Spectroscopic Implications

The structure of this compound integrates several key functional groups, each contributing distinct signatures to its spectroscopic profile:

-

Oxetane Ring: A strained four-membered cyclic ether. The protons on the carbons adjacent to the oxygen (C2 and C4) are significantly deshielded. The ring's puckered conformation can lead to complex proton-proton coupling.[1]

-

Tertiary Nitrile Center (C3): A quaternary carbon bonded to the nitrile, the secondary amine, and two methylene groups of the oxetane ring. This stereocenter anchors the substituents.

-

Nitrile Group (-C≡N): This group possesses a strong, sharp absorption in the infrared (IR) spectrum and a characteristic chemical shift in the ¹³C NMR spectrum.[3]

-

Benzylamino Group: Comprises a monosubstituted phenyl ring, a benzylic methylene bridge (-CH₂-), and a secondary amine (-NH-). Each of these components is clearly distinguishable in NMR and IR spectroscopy.

The following sections will deconstruct the spectroscopic data derived from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing both predicted data and a detailed interpretation.

Overall Analytical Workflow

The comprehensive characterization of a novel chemical entity like this compound follows a logical workflow to unambiguously determine its structure and purity. This process integrates multiple spectroscopic techniques, each providing a unique piece of the structural puzzle.

Caption: General workflow for the synthesis and structural validation of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling).

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.40 - 7.28 | Multiplet | 5H | Ar-H (Phenyl) |

| 4.91 | Doublet (J ≈ 6.5 Hz) | 2H | O-CH₂ (Oxetane, C2/C4) |

| 4.75 | Doublet (J ≈ 6.5 Hz) | 2H | C-CH₂ (Oxetane, C2/C4) |

| 3.85 | Singlet | 2H | N-CH₂ -Ph (Benzylic) |

| 2.15 | Broad Singlet | 1H | N-H |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (7.40 - 7.28 ppm): The multiplet integrating to 5 protons is characteristic of a monosubstituted benzene ring from the benzyl group.

-

Oxetane Region (4.91 and 4.75 ppm): The four protons of the oxetane ring are diastereotopic due to the substitution at C3. The protons on the carbons adjacent to the ring oxygen (C2 and C4) are deshielded and appear at a lower field. They are expected to appear as two distinct signals, likely doublets or more complex multiplets, reflecting their coupling to each other. The ¹H NMR spectrum of similar oxetane derivatives shows two doublets for these methylene groups at approximately 4.88 and 4.91 ppm.[4]

-

Benzylic Region (3.85 ppm): The singlet integrating to 2 protons corresponds to the methylene group situated between the nitrogen and the phenyl ring. Its singlet nature indicates a lack of significant coupling to the N-H proton, which is common due to rapid proton exchange or quadrupole broadening.

-

Amine Proton (2.15 ppm): The broad singlet is characteristic of a secondary amine proton. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature.

Causality Behind Experimental Choices

-

Solvent (CDCl₃): Deuterated chloroform (CDCl₃) is a standard choice for small organic molecules due to its excellent dissolving power and the single residual solvent peak at 7.26 ppm, which does not interfere with the key signals of the analyte.

-

High Field (500 MHz): A higher field strength (≥400 MHz) is chosen to achieve better signal dispersion, which is crucial for resolving the potentially complex multiplets of the oxetane ring protons.

¹³C NMR Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton. In a standard proton-decoupled spectrum, each unique carbon atom gives rise to a single peak, allowing for a direct count of non-equivalent carbons.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 137.5 | Quaternary | C -Ar (ipso-carbon of benzyl) |

| 129.0 | CH | C -Ar (para/ortho) |

| 128.5 | CH | C -Ar (meta) |

| 127.8 | CH | C -Ar (ortho/para) |

| 119.5 | Quaternary | -C ≡N (Nitrile) |

| 78.0 | CH₂ | C H₂-O (Oxetane, C2/C4) |

| 57.0 | Quaternary | C -CN (Oxetane, C3) |

| 51.5 | CH₂ | N-C H₂-Ph (Benzylic) |

Interpretation of the ¹³C NMR Spectrum

The predicted spectrum shows all 8 unique carbon environments.

-

Aromatic & Nitrile Carbons (119.5 - 137.5 ppm): Four signals appear in the aromatic region, consistent with a monosubstituted ring (ipso, ortho, meta, para). The nitrile carbon appears around 119.5 ppm, a typical region for this functional group.[5]

-

Oxetane Carbons (78.0 and 57.0 ppm): The most downfield aliphatic carbon at ~78.0 ppm is assigned to the CH₂ groups of the oxetane ring bonded to oxygen, due to oxygen's strong deshielding effect.[6] The quaternary carbon at C3, substituted with both nitrogen and a nitrile group, is assigned to the peak at ~57.0 ppm.

-

Benzylic Carbon (51.5 ppm): The signal at ~51.5 ppm corresponds to the benzylic CH₂ carbon.

Experimental Protocol: NMR Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

-

Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved.

-

Acquisition: Insert the tube into the NMR spectrometer. Acquire a ¹H spectrum (typically 8-16 scans) followed by a ¹³C spectrum (requiring several hundred to thousands of scans for adequate signal-to-noise). A DEPT-135 experiment can be run to differentiate CH₂ groups (negative phase) from CH/CH₃ groups (positive phase).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, as different chemical bonds vibrate at characteristic frequencies.

Key IR Absorption Bands (ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3350 - 3310 | Medium, Sharp | N-H Stretch | Secondary Amine |

| 3100 - 3000 | Medium | C-H Stretch (sp²) | Aromatic |

| 2980 - 2850 | Medium | C-H Stretch (sp³) | Aliphatic (Oxetane, Benzyl) |

| 2250 - 2230 | Sharp, Medium | C≡N Stretch | Nitrile |

| 1605, 1495, 1450 | Medium to Weak | C=C Stretch | Aromatic Ring |

| ~980 | Strong | C-O-C Stretch | Oxetane Ring (Ring Breathing) |

Interpretation of the IR Spectrum

-

Diagnostic Peaks: The most informative peaks are the sharp C≡N stretch around 2240 cm⁻¹ and the N-H stretch around 3330 cm⁻¹. The presence of a sharp peak in the 2260-2220 cm⁻¹ region is a strong indicator of a nitrile group.[3]

-

C-H Stretching Region: The spectrum will show distinct absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the aliphatic C-H bonds of the oxetane and benzylic methylenes.

-

Fingerprint Region: A strong absorption characteristic of the oxetane ring's C-O-C stretching or "ring breathing" mode is expected to be prominent in the fingerprint region, typically below 1200 cm⁻¹. High-resolution FTIR studies of oxetane itself show significant bands in this region.[7][8]

Mass Spectrometry

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

Predicted Mass Spectrometry Data (ESI-TOF)

-

Molecular Formula: C₁₁H₁₂N₂O

-

Exact Mass: 188.0950

-

[M+H]⁺ (Protonated Molecule): m/z 189.1028

-

Key Fragments: m/z 97, m/z 91

Interpretation and Fragmentation Pathway

For a molecule containing a basic nitrogen atom, Electrospray Ionization (ESI) in positive ion mode is the ideal method, which will primarily generate the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

The primary fragmentation pathway involves the cleavage of the bonds alpha to the nitrogen atom.

Caption: Predicted major fragmentation pathway for this compound under ESI-MS conditions.

-

Benzylic Cleavage (m/z 91): The most favorable fragmentation is the cleavage of the C-N bond to lose the stable benzyl radical, or more commonly, rearrangement to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91. This is expected to be the base peak in the spectrum.

-

Loss of Benzyl Group (m/z 97): Cleavage of the bond between the nitrogen and the benzylic carbon results in the loss of a benzyl radical, leaving a charged oxetane fragment at m/z 97.

Conclusion

The structural elucidation of this compound is straightforward through the combined application of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, while IR spectroscopy provides rapid confirmation of key functional groups, particularly the nitrile and secondary amine. Finally, mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The data and interpretations presented in this guide serve as a reliable reference for researchers working with this and structurally related oxetane-containing molecules, facilitating their confident identification and use in drug discovery and development programs.

References

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1820–1831. [Link]

-

Barreiro, G., et al. (2021). Chemical Space Exploration of Oxetanes. Molecules, 26(16), 4995. [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12231. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Reich, H. J. Organic Chemistry Data: ¹H NMR Chemical Shifts. University of Wisconsin. [Link]

-

Reich, H. J. Organic Chemistry Data: ¹³C NMR Chemical Shifts. University of Wisconsin. [Link]

-

Al-Saigh, Z. Y. (2018). Synchrotron-based infrared spectrum of oxetane. MSpace Repository, University of Manitoba. [Link]

-

Moody, C. J., & Rzepa, H. S. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863–13876. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Chemical Space Exploration of Oxetanes | MDPI [mdpi.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. mdpi.com [mdpi.com]

- 7. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(Benzylamino)oxetane-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(Benzylamino)oxetane-3-carbonitrile (CAS Number: 138650-20-1), a valuable building block for medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, reactivity, and potential applications, with a focus on the practical insights relevant to researchers in the field.

Introduction: The Emerging Role of Oxetanes in Drug Design

The oxetane motif has garnered significant attention in modern drug discovery. This four-membered oxygen-containing heterocycle is not merely a passive scaffold; its inherent ring strain (approximately 25.5 kcal/mol) and unique electronic properties impart significant advantages to parent molecules.[1] When incorporated into drug candidates, oxetanes can enhance key physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[2][3] They are often employed as bioisosteric replacements for gem-dimethyl or carbonyl groups, offering a three-dimensional structure that can improve target engagement and pharmacokinetic profiles.[1][3] this compound represents a key intermediate, providing a versatile platform for the synthesis of novel therapeutics.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for ensuring laboratory safety.

| Property | Value | Source |

| CAS Number | 138650-20-1 | [4][5][6][7][8][9][10] |

| Molecular Formula | C11H12N2O | [8][9] |

| Molecular Weight | 188.23 g/mol | [8] |

| Appearance | White to yellow solid | |

| Purity | Typically ≥95% | |

| Storage | Keep in a dark place, sealed in dry conditions at 2-8°C | [8] |

Safety and Handling:

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[11] The signal word for this compound is "Danger," and it is associated with the GHS06 pictogram (skull and crossbones).[11]

Precautionary Measures:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[11][12]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[11][12]

-

Avoid breathing dust.[11]

-

Wash hands thoroughly after handling.[11]

-

Do not eat, drink, or smoke when using this product.[11][12]

In case of accidental exposure, it is crucial to seek immediate medical attention.[11][12]

Synthesis and Mechanistic Considerations

A similar transformation has been described for the synthesis of 3-cyano-3-dibenzylamino oxetane, starting from oxetan-3-one.[13] This further supports the proposed synthetic strategy.

Figure 1. Proposed Strecker Synthesis of this compound.

The causality behind this experimental choice lies in the reliability and efficiency of the Strecker synthesis for creating α-aminonitriles. The reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by the cyanide nucleophile. The choice of TMSCN is often preferred for its safety and solubility compared to other cyanide sources.

Reactivity and Stability of the Oxetane Core

A critical consideration for any researcher utilizing this building block is the stability of the strained oxetane ring under various reaction conditions. While highly strained, the oxetane ring is not as reactive as an epoxide and can withstand a surprisingly broad range of chemical transformations.[1][13]

General Stability Profile of 3,3-Disubstituted Oxetanes:

-

Stable under:

-

Potential for Ring-Opening under:

The nitrile group in this compound offers a versatile handle for further synthetic manipulations. It can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening up avenues for a wide array of subsequent chemical modifications.

Spectroscopic Characterization (Predicted)

While specific, publicly available spectra for this compound are limited, we can predict the key features based on its structure and data from similar compounds. Researchers can often obtain compound-specific data, such as NMR, HPLC, and LC-MS, from the supplier.[8][15]

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.2-7.4 ppm.

-

Benzyl CH₂: A singlet around δ 3.8-4.0 ppm.

-

Oxetane CH₂ Protons: Two triplets (or more complex multiplets due to coupling) in the range of δ 4.5-5.0 ppm.

-

NH Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted):

-

Nitrile Carbon (C≡N): A signal around 118-122 ppm.[16]

-

Quaternary Carbon (C-CN): A signal in the range of 55-65 ppm.

-

Oxetane CH₂ Carbons: Signals in the range of 75-85 ppm.

-

Benzyl CH₂ Carbon: A signal around 50-55 ppm.

-

Aromatic Carbons: Signals in the range of 127-140 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretch: A weak to medium absorption around 3300-3400 cm⁻¹.

-

C-H Stretches (Aromatic and Aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.

-

C≡N Stretch: A sharp, medium intensity absorption around 2220-2260 cm⁻¹.

-

C-O-C Stretch (Oxetane): A strong absorption in the range of 950-1100 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the combination of the beneficial properties of the oxetane ring and the synthetic versatility of the aminonitrile functionality.

Potential Applications:

-

Scaffold for Novel Kinase Inhibitors: The oxetane moiety has been successfully incorporated into kinase inhibitors, where its polarity and three-dimensional shape can enhance binding affinity and selectivity.

-

Development of Epigenetic Modulators: The unique structural features of oxetanes make them attractive for the design of inhibitors of epigenetic enzymes.

-

Synthesis of Bioisosteres: The aminonitrile group can be further elaborated to generate a variety of functional groups, allowing for the creation of bioisosteres of known pharmacophores.

-

Improving DMPK Properties: The incorporation of the oxetane unit can lead to improved drug metabolism and pharmacokinetic (DMPK) profiles, such as increased metabolic stability and reduced P-glycoprotein efflux.[2]

Figure 2. Synthetic Utility and Potential Therapeutic Applications.

Conclusion and Future Outlook

This compound is a promising and versatile building block for the discovery of novel therapeutics. Its unique combination of a strained, polar oxetane ring and a synthetically tractable aminonitrile functional group provides a powerful platform for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in drug development programs. As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic use of building blocks like this compound will undoubtedly play a crucial role in the future of medicine.

References

-

chemPUR Feinchemikalien und Forschungsbedarf GmbH . ChemBuyersGuide.com. [Link]

-

1-Methylazetidine-3-methanamine . AccelaChem. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry . PubMed Central. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry . PubMed. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry . ResearchGate. [Link]

-

3-(benzylamino)oxetane-3-carboxylic acid, min 97%, 500 mg . CP Lab Safety. [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks . ChemRxiv. [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks . ChemRxiv. [Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products . Beilstein Journals. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts . Organic Chemistry Data. [Link]

-

Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals . ChemRxiv. [Link]

-

Supplementary Information . The Royal Society of Chemistry. [Link]

Sources

- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. parchem.com [parchem.com]

- 5. 138650-20-1(this compound) | Kuujia.com [nl.kuujia.com]

- 6. 3-[(Phenylmethyl)amino]-3-oxetanecarbonitrile suppliers & manufacturers in China [chemicalbook.com]

- 7. Heterocyclic Secondary amines Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 8. 138650-20-1|this compound|BLD Pharm [bldpharm.com]

- 9. chemscene.com [chemscene.com]

- 10. 1359656-98-6,1-Methylazetidine-3-methanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. 1420800-16-3 | Oxetane-3-carbonitrile | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 16. rsc.org [rsc.org]

An In-depth Technical Guide to the Molecular Structure of 3-(Benzylamino)oxetane-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 3-(benzylamino)oxetane-3-carbonitrile, a heterocyclic compound of increasing interest in medicinal chemistry. The oxetane ring, a four-membered cyclic ether, is an emerging motif in drug design, valued for its ability to impart favorable physicochemical properties such as increased polarity and metabolic stability.[1][2][3] This document elucidates the key structural features of this compound, drawing upon foundational principles of organic chemistry and spectroscopic analysis. A plausible synthetic route is detailed, and the interplay between the strained oxetane ring, the benzylamino substituent, and the nitrile group is examined to provide a deeper understanding of the molecule's conformation, electronic properties, and potential as a building block in drug discovery.

Introduction: The Significance of the Oxetane Motif

The oxetane ring has garnered significant attention in medicinal chemistry as a versatile structural motif.[3][4] Its incorporation into drug candidates can lead to profound improvements in aqueous solubility, lipophilicity (LogP), and metabolic stability.[5][6] Oxetanes are often employed as bioisosteres for more common functional groups like gem-dimethyl or carbonyl groups.[7] The strained four-membered ring introduces a unique three-dimensional geometry while the oxygen atom acts as a hydrogen bond acceptor, influencing molecular interactions and pharmacokinetic profiles.[2] The 3,3-disubstituted pattern, as seen in the title compound, is particularly valuable as it avoids the introduction of a new stereocenter at the point of substitution, simplifying synthesis and biological evaluation.[7]

This guide focuses on this compound, a molecule that combines the unique properties of the oxetane ring with the structural features of a benzylamine and a nitrile. Understanding the detailed molecular architecture of this compound is critical for its effective application in the design of novel therapeutics.[4]

Molecular Structure and Conformational Analysis

The molecular structure of this compound (C₁₁H₁₂N₂O) is defined by a central quaternary carbon at the 3-position of the oxetane ring. This carbon is simultaneously bonded to a benzylamino group, a nitrile group, and two methylene carbons of the oxetane ring.

Figure 1: 2D representation of this compound.

The oxetane ring is not perfectly planar, exhibiting a slight puckering to alleviate torsional strain.[8] The degree of puckering is influenced by the substituents at the 3-position. The bulky benzylamino and linear nitrile groups will influence the conformational preference of the ring. It is anticipated that the molecule will rapidly interconvert between puckered conformations at room temperature.

The key structural components influencing the molecule's properties are:

-

The Oxetane Ring: The strained C-O-C and C-C-C bond angles (around 90°) are a defining feature.[8] The oxygen atom's lone pairs are readily accessible, making it a good hydrogen bond acceptor.[2]

-

The Benzylamino Group: This group introduces steric bulk and the potential for hydrogen bonding via the N-H group. The benzylic protons are diastereotopic due to the adjacent quaternary carbon, which is expected to be observable in ¹H NMR spectroscopy.[9]

-

The Nitrile Group: This electron-withdrawing group influences the electronic properties of the molecule. Its linear geometry is a key structural feature, and it possesses a characteristic strong, sharp absorption in infrared spectroscopy.[10][11]

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| Phenyl-H | 7.20 - 7.40 | Multiplet | Typical range for aromatic protons of a benzyl group.[12] |

| Oxetane-H (CH₂-O) | 4.50 - 4.90 | Multiplet (AB quartet) | Protons on carbons adjacent to the oxetane oxygen are significantly deshielded. They are diastereotopic, leading to complex splitting.[13] |

| Oxetane-H (CH₂-C) | 4.30 - 4.70 | Multiplet (AB quartet) | Diastereotopic protons adjacent to the quaternary carbon, also deshielded by the ring strain and proximity to the oxygen atom. |

| Benzyl-CH₂ | 3.80 - 4.00 | Singlet or AB quartet | Benzylic protons adjacent to a nitrogen. May appear as a singlet or a pair of doublets if rotation is hindered.[9][14] |

| Amine-NH | 1.50 - 2.50 | Broad Singlet | Chemical shift is variable and depends on solvent and concentration. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by signals for the quaternary carbon and the deshielded carbons of the oxetane ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Phenyl-C (ipso) | 138 - 140 | Quaternary aromatic carbon attached to the benzylic CH₂. |

| Phenyl-C (o, m, p) | 127 - 129 | Standard range for benzene ring carbons.[15] |

| Nitrile-C | 118 - 122 | Typical chemical shift for a nitrile carbon.[11][16] |

| Oxetane-C (CH₂-O) | 75 - 80 | Carbons adjacent to the oxetane oxygen are highly deshielded.[17][18] |

| Quaternary-C (C3) | 55 - 65 | The sp³ quaternary carbon is deshielded by the attached nitrogen and nitrile groups. |

| Benzyl-CH₂ | 50 - 55 | Typical range for a benzylic carbon attached to a nitrogen atom.[19] |

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence for the key functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity/Shape | Justification |

| N-H Stretch | 3300 - 3500 | Medium, Sharp | Characteristic of a secondary amine. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Aromatic C-H vibrations. |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | C-H stretches of the oxetane and benzyl methylene groups. |

| C≡N Stretch | 2240 - 2260 | Strong, Sharp | A highly characteristic absorption for a saturated nitrile.[10][20][21] |

| C-O-C Stretch | 950 - 1100 | Strong | Asymmetric stretch of the oxetane ether linkage. |

Mass Spectrometry

Upon protonation (e.g., in ESI-MS), the molecular ion [M+H]⁺ would be observed at m/z 189.2. The fragmentation pattern is expected to be dominated by cleavages characteristic of benzylamines.

-

Primary Fragmentation: A major fragmentation pathway is the loss of the benzyl group to form the stable benzyl cation (C₇H₇⁺) at m/z 91.[1][22][23]

-

Other Fragments: Loss of ammonia (NH₃) from the protonated molecule is a common fragmentation pathway for benzylamines.[22] Cleavage of the oxetane ring is also possible, though may be less favored than the formation of the resonance-stabilized benzyl cation.

Proposed Synthetic Protocol: Strecker Synthesis

The synthesis of this compound can be efficiently achieved via a three-component Strecker synthesis.[24][25][26] This well-established reaction involves the condensation of a ketone (oxetan-3-one), an amine (benzylamine), and a cyanide source.[27]

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

-

Reaction Setup: To a solution of oxetan-3-one (1.0 eq.) in a suitable solvent such as methanol (MeOH) in a round-bottom flask, add benzylamine (1.0 eq.).

-

Iminium Ion Formation: Stir the mixture at room temperature. The amine and ketone will condense to form an iminium ion intermediate in equilibrium.

-

Cyanide Addition: To the reaction mixture, add a cyanide source such as trimethylsilyl cyanide (TMSCN, 1.1 eq.) dropwise at 0 °C. Alternatively, sodium cyanide (NaCN) with a mild acid catalyst can be used.

-

Reaction Monitoring and Workup: Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS. Upon completion, the reaction mixture is concentrated under reduced pressure.

-

Purification: The crude product is then purified by flash column chromatography on silica gel to afford the pure this compound.

This one-pot procedure is highly atom-economical and represents a convergent and efficient route to the target molecule.[28]

Conclusion and Future Perspectives

This compound is a structurally intriguing molecule that embodies the desirable features of the oxetane motif. Its synthesis is accessible through robust and well-understood chemical transformations. The combination of a strained, polar heterocyclic ring with a benzylamino group and a nitrile function creates a unique scaffold with potential for diverse applications in drug discovery. The insights into its molecular structure and predicted spectroscopic properties provided in this guide serve as a foundational resource for researchers aiming to incorporate this and related oxetane building blocks into novel molecular designs. Further experimental validation of its three-dimensional structure through X-ray crystallography and detailed investigation of its reactivity will undoubtedly expand its utility in the development of next-generation therapeutics.[6]

References

-

Bouchoux, G., & Salpin, P. (2009). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Rapid Communications in Mass Spectrometry, 23(14), 2199-2208. [Link]

-

Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. [Link]

-

NROChemistry. (n.d.). Strecker Synthesis. [Link]

-

An, G., & Song, B. (2010). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 21(3), 434-441. [Link]

-

An, G., & Song, B. (2010). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. [Link]

-

Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, F. B. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

-

Volochnyuk, D. M., Ryabukhin, S. V., et al. (2020). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

-

Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. OUCI. [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]

-

Filo. (2025). What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 carbon of oxetane, an oxygen-containing saturated heterocycle? [Link]

-

J&K Scientific LLC. (2021). Strecker Amino Acid Synthesis. [Link]

-

Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. [Link]

-

Srogl, J., & Allred, G. D. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 18, 101-149. [Link]

-

Bouchoux, G., & Salpin, P. (2009). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

-

JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Link]

-

CABI Digital Library. (n.d.). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. [Link]

-

An, G., & Song, B. (2010). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. ResearchGate. [Link]

-

Srogl, J., & Allred, G. D. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. PubMed Central. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). [Link]

-

RSC Publishing. (2023). Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (n.d.). The chemical shifts * and couplings of the oxetane protons with the error limits calculated by LAOCN3. [Link]

-

Hajnal, A., Wolfling, J., & Schneider, G. (1998). One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. Collection of Czechoslovak Chemical Communications, 63(10), 1613-1620. [Link]

-

SpectraBase. (n.d.). OXETANE-C - Optional[13C NMR] - Chemical Shifts. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift Table. [Link]

-

ChemRxiv. (n.d.). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. [Link]

-

Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. PubMed Central. [Link]

-

RSC Publishing. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. [Link]

-

SpectraBase. (n.d.). N-benzyl-N-methylbenzamide - Optional[1H NMR] - Chemical Shifts. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

ResearchGate. (2013). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?[Link]

-

LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

PubMed. (n.d.). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. [Link]

-

LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

Compound Interest. (n.d.). a guide to 13c nmr chemical shift values. [Link]

-

Spiral. (n.d.). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. [Link]

-

Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. [Link]

-

UCL. (n.d.). Chemical shifts. [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry [ouci.dntb.gov.ua]

- 6. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 ca.. [askfilo.com]

- 18. spectrabase.com [spectrabase.com]

- 19. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 20. scribd.com [scribd.com]

- 21. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 22. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchwith.stevens.edu [researchwith.stevens.edu]

- 24. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 25. jk-sci.com [jk-sci.com]

- 26. masterorganicchemistry.com [masterorganicchemistry.com]

- 27. Strecker Synthesis [organic-chemistry.org]

- 28. cabidigitallibrary.org [cabidigitallibrary.org]

An In-Depth Technical Guide to 3-(Benzylamino)oxetane-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

The oxetane motif, a four-membered saturated heterocycle containing an oxygen atom, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique conformational properties, ability to act as a hydrogen bond acceptor, and role as a bioisostere for commonly used functional groups have led to its incorporation into a growing number of drug candidates and approved pharmaceuticals. This guide focuses on a specific, yet versatile, building block: 3-(Benzylamino)oxetane-3-carbonitrile . We will delve into its chemical identity, synthesis, reactivity, and potential applications, providing a comprehensive resource for researchers looking to leverage the advantageous properties of this compound in their own discovery programs.

Chemical Identity: Nomenclature and Physicochemical Properties

IUPAC Name and Synonyms

The unequivocally correct IUPAC name for the compound of interest is This compound .

Several synonyms are also encountered in chemical literature and supplier catalogs:

-

3-(Benzylamino)-3-oxetanecarbonitrile

-

3-[(Phenylmethyl)amino]-3-oxetanecarbonitrile[1]

It is crucial for researchers to recognize these variations to ensure comprehensive literature and database searches.

Chemical Structure and Properties

The structure of this compound is characterized by a central oxetane ring substituted at the 3-position with both a benzylamino group and a nitrile group.

Molecular Formula: C₁₁H₁₂N₂O

Molecular Weight: 188.23 g/mol

| Property | Value | Source |

| Physical Form | White to yellow solid | |

| Storage Temperature | 2-8°C, sealed in dry, dark place | |

| InChI | 1S/C11H12N2O/c12-7-11(8-14-9-11)13-6-10-4-2-1-3-5-10/h1-5,13H,6,8-9H2 | |

| InChIKey | YBAZJRCFQHYLNL-UHFFFAOYSA-N | |

| CAS Number | 138650-20-1 |

Synthesis of this compound: A Strecker Approach

The most direct and efficient route to this compound is a variation of the well-established Strecker synthesis. This powerful one-pot, three-component reaction involves an amine, a cyanide source, and a carbonyl compound. In this specific case, the carbonyl component is the readily available oxetan-3-one .

The overall transformation can be visualized as follows:

Figure 1: A simplified workflow for the Strecker synthesis of this compound.

Experimental Protocol: Strecker Synthesis

The following protocol is a generalized procedure based on the successful application of the Strecker synthesis for the preparation of 3,3-disubstituted oxetanes. Researchers should optimize conditions for their specific laboratory setup.

Materials:

-

Oxetan-3-one

-

Benzylamine

-

Trimethylsilyl cyanide (TMSCN)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Imine Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxetan-3-one (1.0 eq) in anhydrous methanol. Add benzylamine (1.0-1.2 eq) dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the corresponding imine (or iminium ion in equilibrium).

-

Cyanide Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add trimethylsilyl cyanide (1.0-1.2 eq) dropwise via syringe. Caution: TMSCN is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Chemical Reactivity and Stability

The chemical behavior of this compound is governed by the interplay of its three key functional groups: the oxetane ring, the secondary amine, and the nitrile. A comprehensive understanding of the stability of the oxetane ring is paramount for its successful manipulation in subsequent synthetic steps.

Stability of the Oxetane Ring

The oxetane ring, while strained, is significantly more stable than its three-membered counterpart, the epoxide. However, it is susceptible to ring-opening under certain conditions, particularly in the presence of strong acids.

-

Acidic Conditions: Strong acids can protonate the oxetane oxygen, activating the ring for nucleophilic attack and subsequent cleavage. Therefore, acidic reaction conditions should generally be avoided or employed with caution.

-

Basic Conditions: The oxetane ring is generally stable under basic conditions. This allows for a range of base-mediated reactions to be performed on other parts of the molecule without compromising the integrity of the four-membered ring.

-

Reductive and Oxidative Conditions: The oxetane core is tolerant to a variety of common reducing and oxidizing agents, provided that strongly acidic or basic conditions are not generated during the reaction or work-up.

Reactions of the Nitrile Group

The nitrile functionality is a versatile handle for further chemical transformations.

-

Hydrolysis: The nitrile can be hydrolyzed to either a carboxylic acid or a primary amide. Basic hydrolysis is generally preferred to avoid the acid-catalyzed ring-opening of the oxetane. Treatment with a strong base like sodium hydroxide in a suitable solvent system at elevated temperatures will typically yield the corresponding carboxylic acid, 3-(benzylamino)oxetane-3-carboxylic acid. Milder, controlled hydrolysis conditions can afford the primary amide.

-

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. This provides a route to 3-(benzylamino)-3-(aminomethyl)oxetane, a diamine building block.

Figure 2: Key transformations of the nitrile group in this compound.

Reactions of the Secondary Amine

The benzylamino group can undergo typical reactions of a secondary amine, such as:

-

N-Alkylation: Reaction with alkyl halides in the presence of a base can introduce a second substituent on the nitrogen atom.

-

N-Acylation: Reaction with acyl chlorides or anhydrides will form the corresponding amide.

-

Reductive Amination: The secondary amine can participate in reductive amination reactions with aldehydes or ketones.

-

Deprotection: The benzyl group can be removed under hydrogenolysis conditions (e.g., H₂, Pd/C) to yield the primary amine, 3-aminooxetane-3-carbonitrile, a valuable building block in its own right.

Spectroscopic Characterization

¹H NMR Spectroscopy

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the benzyl group.

-

Oxetane Protons: The four methylene protons of the oxetane ring will likely appear as two distinct multiplets or triplets in the region of δ 4.5-5.0 ppm.

-

Benzyl Protons: A singlet at approximately δ 3.8-4.0 ppm for the two protons of the benzylic CH₂ group.

-

Amine Proton: A broad singlet for the N-H proton, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Several signals in the aromatic region (δ 127-140 ppm).

-

Nitrile Carbon: A characteristic signal for the nitrile carbon (C≡N) is expected around δ 118-122 ppm.

-

Oxetane Carbons: The methylene carbons of the oxetane ring (CH₂) should appear in the range of δ 75-80 ppm. The quaternary carbon of the oxetane ring will be further downfield.

-

Benzyl Carbon: The benzylic CH₂ carbon is expected around δ 50-55 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretch: A weak to medium absorption band around 3300-3400 cm⁻¹.

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations just above and below 3000 cm⁻¹, respectively.

-

C≡N Stretch: A sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹. The presence of this peak is a strong indicator of the nitrile group.

-

C-O Stretch: A strong absorption band corresponding to the C-O-C stretch of the oxetane ring, typically found in the 950-1000 cm⁻¹ region.

Mass Spectrometry

The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) at m/z 188 or 189, respectively. Fragmentation patterns would likely involve cleavage of the benzyl group and fragmentation of the oxetane ring.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound have not been extensively reported, its structural features make it a highly attractive building block for the synthesis of novel therapeutic agents. The incorporation of the oxetane moiety can favorably modulate several key drug-like properties:

-

Improved Physicochemical Properties: The polar nature of the oxetane ring can enhance aqueous solubility and reduce lipophilicity, which are often critical parameters for oral bioavailability.

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups it might replace, such as gem-dimethyl or carbonyl groups. This can lead to improved pharmacokinetic profiles.

-

Vectorial Exit to Novel Chemical Space: The rigid, three-dimensional structure of the oxetane ring provides a defined exit vector for substituents, allowing for precise exploration of chemical space and optimization of interactions with biological targets.

The presence of the versatile nitrile and benzylamino functionalities allows for the facile elaboration of this compound into a diverse library of compounds for screening in various disease areas, including oncology, infectious diseases, and neuroscience.

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazard Statements: H301 (Toxic if swallowed).

-

Precautionary Statements: P264, P270, P301+P310+P330, P405, P501.

-

Signal Word: Danger

-

Pictogram: Skull and crossbones (GHS06)

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via a Strecker reaction from oxetan-3-one is straightforward, and its multiple functional groups offer numerous avenues for further chemical modification. The incorporation of the oxetane moiety provides a strategic advantage in the design of novel compounds with improved physicochemical and pharmacokinetic properties. As the importance of three-dimensional scaffolds in drug design continues to grow, the utility of well-characterized building blocks like this compound is poised to expand significantly.

References

Sources

The Advent of 3-Amino-3-Cyano-oxetanes: A Technical Guide to their Discovery and Synthesis

Abstract

The strategic incorporation of small, strained ring systems into molecular scaffolds represents a significant advancement in modern medicinal chemistry. Among these, the oxetane moiety has emerged as a particularly valuable motif, capable of modulating key physicochemical properties of drug candidates. This in-depth technical guide chronicles the discovery and seminal synthesis of 3-amino-3-cyano-oxetanes, a critical subclass of oxetane-containing building blocks. We will delve into the pioneering work that first unveiled this synthetic route, provide a detailed, step-by-step protocol for their preparation via a modified Strecker synthesis, and explore the mechanistic underpinnings and practical considerations of this transformation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these valuable intermediates in their own research endeavors.

Introduction: The Rise of the Oxetane in Medicinal Chemistry

The pursuit of novel chemical matter with enhanced "drug-like" properties is a central theme in pharmaceutical research. Historically, chemists have often relied on a standard toolkit of functional groups and structural motifs to optimize lead compounds. However, the last two decades have witnessed a paradigm shift towards the exploration of more three-dimensional and unconventional scaffolds. The oxetane ring, a four-membered cyclic ether, has garnered considerable attention in this context.[1][2] Its inherent ring strain and polarity impart a unique set of characteristics that can be harnessed to overcome common challenges in drug design.[1][2]

The pioneering work of Carreira and colleagues brought the potential of oxetanes to the forefront of medicinal chemistry.[2] They demonstrated that the incorporation of an oxetane moiety can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of proximal amines.[1][2] The oxetane ring can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups, offering a means to fine-tune molecular properties and explore new intellectual property space.[1][2]

The Discovery: A Seminal Synthesis of Oxetane Aminonitriles

The journey to 3-amino-3-cyano-oxetanes begins with the versatile starting material, oxetan-3-one. The development of scalable synthetic routes to this key intermediate paved the way for the exploration of its rich chemistry.[1] While the broader applications of oxetanes in medicinal chemistry gained significant traction in the 2000s, the first synthesis of a direct precursor to 3-amino-3-cyano-oxetanes dates back to 1991.

In a landmark paper, Kozikowski and Fauq reported the synthesis of novel four-membered ring amino acids designed as modulators of the N-methyl-D-aspartate (NMDA) receptor complex.[1][3] A key step in their synthetic sequence was the application of a Strecker synthesis to oxetan-3-one to furnish the corresponding aminonitrile.[1] This reaction, which involves the one-pot condensation of a ketone with an amine and a cyanide source, provided the first documented pathway to a 3-amino-3-cyano-oxetane derivative. The resulting aminonitrile served as a stable intermediate that could be subsequently hydrolyzed to the desired oxetane amino acid.[1] This pioneering work laid the foundation for the broader use of 3-amino-3-cyano-oxetanes as versatile building blocks in drug discovery.

The Core Synthesis: A Modified Strecker Reaction

The synthesis of 3-amino-3-cyano-oxetanes is most effectively achieved through a modified Strecker-type, three-component reaction. This method offers a direct and efficient route to the desired aminonitrile scaffold from the readily available oxetan-3-one.

Mechanistic Rationale

The reaction proceeds through a well-established mechanistic pathway. First, the ketone of oxetan-3-one reacts with a secondary amine to form a highly reactive iminium ion intermediate. The subsequent nucleophilic addition of a cyanide anion to the electrophilic iminium carbon generates the stable α-aminonitrile product. The use of trimethylsilyl cyanide (TMSCN) is often preferred over hydrogen cyanide (HCN) due to its lower toxicity and ease of handling.[4][5]

Caption: A simplified diagram of the Strecker synthesis mechanism.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a 3-amino-3-cyano-oxetane derivative, followed by an optional hydrolysis to the corresponding amino acid.

Caption: General experimental workflow for the synthesis of 3-amino-3-cyano-oxetanes.

Detailed Experimental Protocols

This section provides two detailed protocols for the synthesis of 3-amino-3-cyano-oxetane derivatives. The first is based on the pioneering work of Kozikowski and Fauq, and the second is a more contemporary procedure.

Protocol 1: The Seminal Synthesis of 3-(Dibenzylamino)oxetane-3-carbonitrile (Kozikowski & Fauq, 1991)

The following protocol is adapted from the 1991 publication by Kozikowski and Fauq, which represents the first reported synthesis of this class of compounds.[1][3]

Materials:

-

Oxetan-3-one

-

Dibenzylamine

-

Trimethylsilyl cyanide (TMSCN)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve oxetan-3-one (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Amine: To the stirred solution, add dibenzylamine (1.0 equivalent).

-

Cyanation: Cool the reaction mixture to 0 °C in an ice bath. Add trimethylsilyl cyanide (1.1 equivalents) dropwise to the cooled solution.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent such as ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 3-(dibenzylamino)oxetane-3-carbonitrile by flash column chromatography on silica gel.

Protocol 2: A Modernized Synthesis of 3-(Dibenzylamino)oxetane-3-carbonitrile

This protocol represents a more contemporary approach, incorporating best practices and readily available reagents.[4][5]

Materials:

-

Oxetan-3-one

-

Dibenzylamine

-

Trimethylsilyl cyanide (TMSCN)

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of oxetan-3-one (1.0 eq) in anhydrous toluene, add dibenzylamine (1.0 eq).

-

Cyanation: Cool the mixture to 0 °C and add trimethylsilyl cyanide (TMSCN, 1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by LC-MS.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.

-